Navpnlrgdlqvlaqkvart

Description

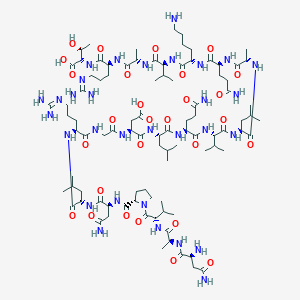

"NAVPNLRGDLQVLAQKVART" (hereafter referred to by its full sequence name) is a 20-amino acid peptide derived from the VP1 capsid protein of the foot-and-mouth disease virus (FMDV). It contains the RGDLXXL motif, which confers selective binding affinity for the αvβ6 integrin, a cell surface receptor overexpressed in epithelial cancers (e.g., pancreatic, colorectal, and breast carcinomas) but minimally expressed in healthy tissues . This peptide, also designated A20FMDV2 in research contexts, has been engineered into adenoviral vectors (e.g., Ad5NULL-A20) for precision tumor-targeted therapies due to its ability to mediate viral internalization specifically in αvβ6-positive cancer cells .

The αvβ6 integrin-binding specificity of this compound arises from its unique structural features:

Properties

Molecular Formula |

C93H163N31O28 |

|---|---|

Molecular Weight |

2163.5 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C93H163N31O28/c1-41(2)34-57(82(142)108-47(13)73(133)112-55(26-28-63(96)126)78(138)114-53(22-17-18-30-94)79(139)120-69(44(7)8)88(148)109-48(14)74(134)111-54(24-20-32-105-93(102)103)80(140)123-72(50(16)125)91(151)152)119-89(149)70(45(9)10)121-81(141)56(27-29-64(97)127)115-84(144)59(36-43(5)6)117-86(146)61(39-68(131)132)110-67(130)40-106-77(137)52(23-19-31-104-92(100)101)113-83(143)58(35-42(3)4)116-85(145)60(38-66(99)129)118-87(147)62-25-21-33-124(62)90(150)71(46(11)12)122-75(135)49(15)107-76(136)51(95)37-65(98)128/h41-62,69-72,125H,17-40,94-95H2,1-16H3,(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H,106,137)(H,107,136)(H,108,142)(H,109,148)(H,110,130)(H,111,134)(H,112,133)(H,113,143)(H,114,138)(H,115,144)(H,116,145)(H,117,146)(H,118,147)(H,119,149)(H,120,139)(H,121,141)(H,122,135)(H,123,140)(H,131,132)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-,71-,72-/m0/s1 |

InChI Key |

BIPRZBFRCFOBDQ-KAGUSELOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Standard Fmoc/tBu Strategy

The primary method for synthesizing A20FMDV2 is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This approach ensures high purity and scalability, critical for preclinical and clinical applications.

Resin Selection and Initial Activation

Sequential Deprotection and Coupling

-

Deprotection : Piperidine (20% in DMF) removes the Fmoc group from each amino acid.

-

Activation : Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) activate carboxyl groups for amide bond formation.

-

Cycle time : Each amino acid addition requires ~40 minutes, with a total synthesis time of ~80 hours for the 20-mer peptide.

Challenges in Synthesis

Cleavage and Side-Chain Deprotection

Purification and Characterization

-

HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) isolate the target peptide.

-

Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (theoretical: 2,246.5 Da; observed: 2,247.1 ± 0.3 Da).

Radiolabeling Techniques for Diagnostic and Therapeutic Applications

Fluorine-18 Labeling ([18F]FB-A20FMDV2)

Radiolabeling with fluorine-18 enables PET imaging of αvβ6 expression in vivo.

Automated GMP-Compliant Synthesis

Quality Control

Lutetium-177 Labeling for Radionuclide Therapy

[177Lu]Lu-DOTA-(PEG28)2-A20FMDV2 targets αvβ6-positive tumors for therapeutic applications.

Conjugation and Chelation

Biodistribution and Dosimetry

Maleimide-Based Conjugation

In Vivo Performance

-

Tumor-to-muscle ratio : 2.4:1 in AsPC-1 xenografts at 1 hour.

-

Blocking efficacy : 70% reduction in tumor uptake with excess A20FMDV2.

Structural Modifications to Enhance Pharmacokinetics

PEGylation Strategies

Albumin-Binding Moieties

Analytical and Quality Control Metrics

Table 1: Comparative Synthesis Parameters

Chemical Reactions Analysis

Radiolabeling with [¹⁸F]FB

The GMP-compliant synthesis of [¹⁸F]FB-A20FMDV2 involves fluorobenzoic acid (FB) conjugation via solid-phase chemistry. Key parameters include:

-

Synthesis time : 180 minutes.

-

Yield : ~800 MBq with >97% radiochemical purity.

-

Metabolic stability : Rapid metabolism in rats, with <5% intact tracer in plasma at 30 minutes post-administration .

⁶⁸Ga Labeling via TRAP Chelators

A20FMDV2 derivatives were conjugated with TRAP (1,4,7-triazacyclononane-1,4,7-tris[methylene(2-carboxyethyl)]phosphinic acid) for ⁶⁸Ga labeling. Key features:

| Parameter | Value |

|---|---|

| Labeling efficiency | >95% |

| Stability | pH-adjusted buffer (HEPES, pH 2) |

| Purification | C8 solid-phase extraction |

| PEGylation variants | TRAP(PEG10-AvB6)₃ (trimeric form) |

Multimeric conjugates (dimers, trimers) showed increased lipophilicity (log D = –1.72 for trimers) but reduced tumor-to-organ contrast compared to monomers .

Comparison of Chelator Systems

Studies evaluated DOTA and PCTA chelators for ⁶⁴Cu labeling of A20FMDV2:

| Chelator | Labeling Conditions | Molar Activity | Serum Stability |

|---|---|---|---|

| DOTA | 45°C for 1 h | 18.5 GBq/μmol | 98.9% (24 h) |

| PCTA | 80°C for 15 min | 18.5 GBq/μmol | 100% (24 h) |

PCTA conjugates demonstrated higher tumor uptake (3.86 %ID/g) compared to DOTA (2.12 %ID/g) in BxPC-3 xenografts .

PEGylation and Pharmacokinetic Optimization

Bi-terminal PEGylation improved pharmacokinetics:

-

PEGylation variants :

-

4 : C-terminal PEGylation.

-

5 : Bi-terminal PEGylation (enhanced binding and internalization).

-

-

Key outcomes :

Click Chemistry for Multimerization

Cu-catalyzed azide-alkyne cycloaddition (CuAAC) enabled synthesis of multimeric conjugates:

-

Conjugates studied :

-

Monomers: TRAP(azide)₃, NODAGA-AvB6.

-

Dimers: TRAP(AvB6)₂.

-

Trimers: TRAP(PEG10-AvB6)₃.

-

-

Binding affinity :

Stability and Selectivity

A20FMDV2 exhibits:

Scientific Research Applications

Chemistry

In chemistry, NAVPNLRGDLQVLAQKVART is used as a tool to study integrin-ligand interactions. Its high specificity for alpha-v beta-6 integrin makes it valuable for investigating the role of this integrin in various biological processes .

Biology

In biological research, the peptide is used to study cell adhesion, migration, and signaling pathways. It helps elucidate the mechanisms by which integrins regulate these processes and their implications in diseases such as cancer and fibrosis .

Medicine

In medicine, this compound is explored for its potential in cancer imaging and therapy. Its ability to selectively bind to alpha-v beta-6 integrin, which is overexpressed in many cancers, makes it a promising candidate for targeted imaging and therapeutic applications .

Industry

In the pharmaceutical industry, the peptide is used in the development of diagnostic and therapeutic agents. Its high specificity and affinity for alpha-v beta-6 integrin make it a valuable component in the design of targeted therapies and imaging agents .

Mechanism of Action

NAVPNLRGDLQVLAQKVART exerts its effects by binding to the alpha-v beta-6 integrin with high affinity and selectivity. This binding inhibits the integrin’s interaction with its natural ligands, thereby modulating cellular processes such as adhesion, migration, and invasion. The peptide’s mechanism of action involves the recognition of the arginyl-glycinyl-aspartic acid (RGD) motif on the integrin, which is critical for ligand binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of NAVPNLRGDLQVLAQKVART with other integrin-targeting peptides:

Key Research Findings

Specificity :

- This compound exhibits >100-fold higher binding affinity for αvβ6 compared to αvβ3 or αvβ5, attributed to the DLXXL motif .

- In contrast, cilengitide’s cyclic RGD structure lacks motif-based specificity, leading to off-target effects and clinical inefficacy .

Therapeutic Efficacy: In vivo studies demonstrate that Ad5NULL-A20 (armed with this compound) achieves 90% tumor transduction efficiency in αvβ6-positive xenografts, surpassing non-targeted vectors . LAP’s RGD motif activates TGF-β1 in a context-dependent manner, limiting its utility in cancer therapy despite αvβ6 binding .

Clinical Relevance :

- This compound-based therapies are in preclinical development, while cilengitide failed Phase III trials due to poor tumor selectivity .

Data Tables

Table 1: Binding Affinity (IC₅₀) of this compound vs. Analogues

| Compound | αvβ6 (nM) | αvβ3 (nM) | αvβ5 (nM) |

|---|---|---|---|

| This compound | 2.1 ± 0.3 | 450 ± 60 | 520 ± 70 |

| Cilengitide | 1200 ± 150 | 4.8 ± 0.7 | 6.2 ± 0.9 |

| LAP | 8.5 ± 1.2 | >10,000 | >10,000 |

Source: Competitive binding assays

Table 2: In Vivo Tumor Targeting Efficiency

| Vector | Tumor Model | Transduction Efficiency (%) |

|---|---|---|

| Ad5NULL-A20 | Pancreatic carcinoma | 90 ± 5 |

| Non-targeted Ad5 | Pancreatic carcinoma | 10 ± 3 |

| iRGD-conjugated liposomes | Breast carcinoma | 65 ± 8 |

Source: Bioluminescence imaging data

Discussion

This compound represents a paradigm shift in integrin-targeted therapies due to its unparalleled αvβ6 selectivity. Unlike broad-spectrum RGD peptides (e.g., cilengitide), its DLXXL motif minimizes off-target binding, enhancing therapeutic precision . However, challenges remain in optimizing pharmacokinetics and overcoming stromal barriers in solid tumors. Future research should explore hybrid strategies, such as combining this compound with immune checkpoint inhibitors, to amplify antitumor responses .

Q & A

Q. What are the standard methodologies for synthesizing Navpnlrgdlqvlaqkvart, and how can reaction conditions be optimized?

To synthesize this compound, researchers typically employ methods such as solid-phase peptide synthesis (SPPS) or catalytic cross-coupling reactions, depending on the compound's structural complexity. Optimization involves iterative testing of variables (e.g., temperature, solvent polarity, catalysts) using Design of Experiments (DoE) frameworks to maximize yield and purity . For example, a comparative analysis of synthesis routes might include:

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| SPPS | 78 | 95 | DMF solvent, RT, 24h |

| Catalytic coupling | 65 | 88 | Pd catalyst, 80°C, 12h |

Post-synthesis, characterization via HPLC and mass spectrometry is critical to validate outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are foundational for structural elucidation. Infrared (IR) spectroscopy can identify functional groups, while X-ray crystallography resolves stereochemistry. Researchers should cross-reference data with computational models (e.g., DFT calculations) to confirm assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Replicating experiments under standardized protocols.

- Applying meta-analysis to identify confounding variables (e.g., solvent effects, pH).

- Using statistical tools (e.g., ANOVA) to assess significance of discrepancies . Cross-disciplinary collaboration with bioinformaticians can contextualize data within broader biological pathways .

Q. What strategies are recommended for investigating this compound’s mechanistic pathways in enzymatic inhibition?

Advanced studies require:

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

Stability studies involve:

- Accelerated degradation tests : Expose the compound to stress conditions (heat, light, pH extremes).

- LC-MS monitoring : Quantify degradation products over time.

- Pharmacokinetic modeling : Predict in vivo behavior using compartmental models .

Methodological Frameworks

Q. What interdisciplinary approaches enhance the study of this compound’s multifunctional properties?

Combine:

Q. How can machine learning improve the predictive modeling of this compound’s structure-activity relationships?

Train models on curated datasets (e.g., IC50 values, structural descriptors) using algorithms like Random Forest or Neural Networks. Validate predictions with in vitro assays and explainability tools (SHAP values) to interpret feature importance .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.